

An In-depth Technical Guide on 1,4-Dinicotinoylpiperazine: Discovery and History

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A comprehensive search for specific information on the discovery, history, and detailed technical data for **1,4-DinicotinoyIpiperazine** did not yield any dedicated scientific literature or patents. This suggests that the compound is not a well-documented pharmaceutical agent or a widely studied research chemical. Therefore, a detailed historical and technical guide on this specific molecule cannot be provided.

However, to provide context for researchers, scientists, and drug development professionals, this guide will focus on the constituent parts of the molecule: the piperazine core and the nicotinoyl (nicotinic acid) moieties. This includes the history of piperazine in medicine and general synthetic approaches for creating 1,4-disubstituted piperazine derivatives, which would be analogous to the synthesis of **1,4-Dinicotinoylpiperazine**.

The Piperazine Core: A Century of Medicinal Importance

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] Its journey in medicine is a long and notable one.

• Early Use as a Uric Acid Solvent: Initially, piperazine was introduced into medicine not as a therapeutic agent for infectious disease, but as a solvent for uric acid.[2][3] While it showed a remarkable ability to dissolve uric acid in vitro, its clinical success for this purpose was limited.[3]

Foundational & Exploratory





- The Anthelmintic Breakthrough: The year 1953 marked a significant milestone for piperazine, as it was first introduced as an effective anthelmintic agent for treating parasitic worm infections.[1][3] It was found to be particularly effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[2][4] Piperazine was widely used in both human and veterinary medicine for this purpose.[5]
- Mechanism of Action: The anthelmintic action of piperazine is due to its effect on the
 neuromuscular system of the parasites. It causes a flaccid paralysis of the worms, leading to
 their expulsion from the host's body through natural peristalsis.[2][4] This targeted action on
 the parasite's neuromuscular system with minimal effect on the host made it a valuable
 therapeutic agent.[4]
- Modern Context: While piperazine has been largely superseded by newer anthelmintic drugs like mebendazole and pyrantel pamoate, it remains a significant scaffold in medicinal chemistry.[5] The piperazine ring is a common structural motif in a vast number of modern drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[2][3]

The Nicotinoyl Moiety: A Vital Pharmacophore

The nicotinoyl group is derived from nicotinic acid, also known as niacin or vitamin B3. The pharmacological significance of nicotinic acid and its derivatives is well-established.

- Lipid-Lowering Properties: Nicotinic acid is a well-known agent for treating dyslipidemia. It can favorably alter the levels of all major lipoproteins, including reducing low-density lipoprotein (LDL) and triglycerides, while increasing high-density lipoprotein (HDL).
- Signaling Pathways: The primary pharmacological target of nicotinic acid for its lipid-lowering
 effects is the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G).
 Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a
 decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the mobilization of free
 fatty acids from adipose tissue. This reduction in free fatty acid flux to the liver is a key
 mechanism for its triglyceride-lowering effect.



Synthesis of 1,4-Disubstituted Piperazines: General Protocols

While a specific protocol for **1,4-Dinicotinoylpiperazine** is not available, the synthesis of **1,4-** disubstituted piperazines is a well-established area of organic chemistry.[6] Generally, these syntheses involve the reaction of piperazine with two equivalents of a suitable acylating, alkylating, or arylating agent.

Hypothetical Synthesis of 1,4-Dinicotinoylpiperazine

A plausible synthetic route for **1,4-DinicotinoyIpiperazine** would involve the acylation of piperazine with a nicotinic acid derivative.

Experimental Protocol (Hypothetical):

- Activation of Nicotinic Acid: Nicotinic acid would first be converted to a more reactive derivative, such as an acyl chloride (nicotinoyl chloride) or an activated ester. A common method for forming the acyl chloride is by reacting nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
- Acylation of Piperazine:
 - Piperazine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as a scavenger for the HCl generated during the reaction.
 - The solution is cooled in an ice bath.
 - A solution of nicotinoyl chloride (2.2 equivalents to ensure complete disubstitution) in the same solvent is added dropwise to the piperazine solution with constant stirring.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- Work-up and Purification:



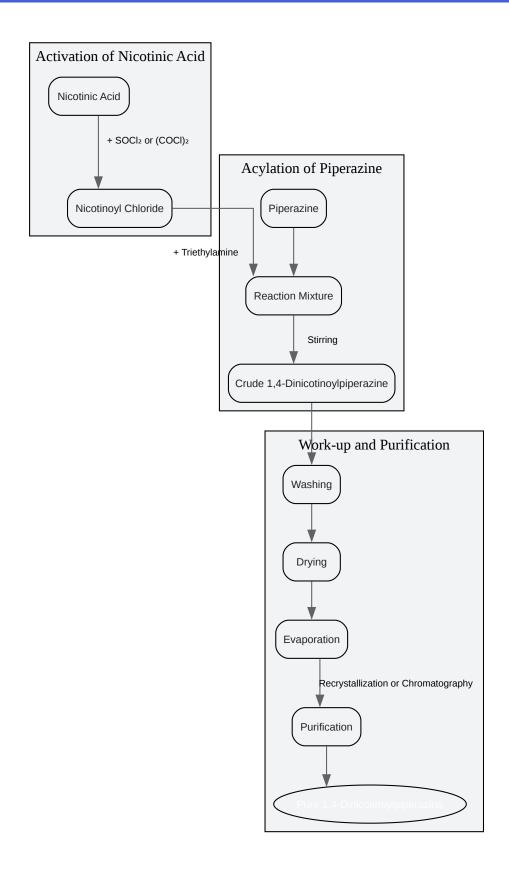




- The reaction mixture is washed with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualization of the Hypothetical Synthetic Workflow:









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